The synthesis of 2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one typically involves multi-step organic reactions. While specific synthetic pathways are proprietary or unpublished, general methods employed in similar compounds include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often not disclosed in public literature due to commercial confidentiality .
The molecular structure of 2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one can be analyzed using various techniques:
CCCC(C)(C)c1nc(C)cc(Cl)n1Cc2ccc(cc2)c3ccccc3c4nnn[nH]4
InChI=1S/C22H28N6O/c1-2-3-8-20(30)24-19(14)21(23)29(20)13-15-9-11-16(12-10-15)17(6-4-5-7)18(17)22
The structure features a complex arrangement that includes a butyl chain, dimethyl substituents on the imidazole ring, and a biphenyl group substituted with a tetrazole ring. This complexity contributes to its potential pharmacological properties .
The chemical reactivity of 2-butyl-4,4-dimethyl-1-[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-y]methyl]-4,5-dihydroimidazol-5-one can be explored through various types of reactions:
These reactions are essential for modifying the compound's properties to enhance its biological activity or to create derivatives for further study .
The mechanism of action for 2-butyl-4,4-dimethyl-1-[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-y]methyl]-4,5-dihydroimidazol-5-one primarily involves its interaction with biological targets such as enzymes or receptors. The tetrazole group is known to mimic carboxylic acids and can influence binding affinity to target proteins:
Quantitative data regarding binding affinities and kinetic parameters would typically be obtained through biochemical assays .
The physical and chemical properties of 2-butyl-4,4-dimethyl-1-[2'-(1H-tetrazol-5-y)[1,1'-biphenyl]-4-y]methyl]-4,5-dihydroimidazol-5-one include:
Property | Value |
---|---|
Molecular Weight | 392.50 g/mol |
Appearance | Solid (crystalline) |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Stability | Stable under dry conditions |
These properties are critical for determining the compound's handling requirements and potential applications in laboratory settings .
This compound has potential applications in various scientific fields:
Further research may uncover additional applications based on its unique structural features and biological activity .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: